![molecular formula C8H17ClN2O3 B13512651 [(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)
[(5-Aminohexyl)carbamoyl]formicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C8H16N2O3·HCl and a molecular weight of 224.69 g/mol . It is also known by its IUPAC name, 2-[(5-aminohexyl)amino]-2-oxoacetic acid hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 5-aminohexylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The general reaction scheme is as follows:
[ \text{5-Aminohexylamine} + \text{Formic acid} + \text{HCl} \rightarrow \text{[(5-Aminohexyl)carbamoyl]formic acid hydrochloride} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The pathways involved include enzyme inhibition and activation, as well as signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid: A related compound with the formula H2NCOOH.
5-(N-Aminohexyl)carbamoyl-2’-O-methyluridine: A modified nucleoside used in oligonucleotide synthesis.
Uniqueness
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its ability to form stable derivatives and its versatility in scientific research applications make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C8H17ClN2O3 |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
2-(5-aminohexylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(9)4-2-3-5-10-7(11)8(12)13;/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H |
InChI-Schlüssel |
ACKDGFXAZRYJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCNC(=O)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


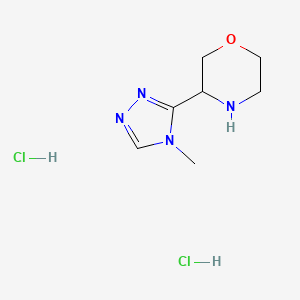
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
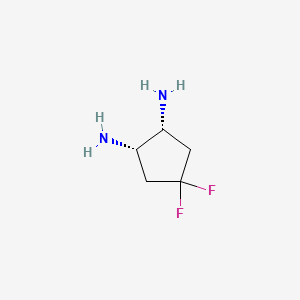

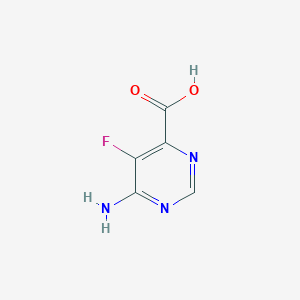
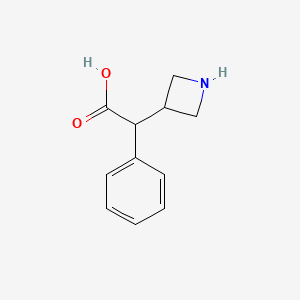
![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)
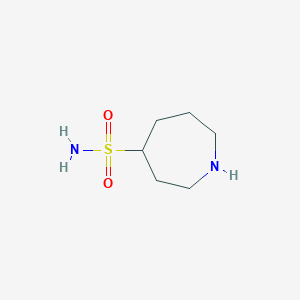
![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)
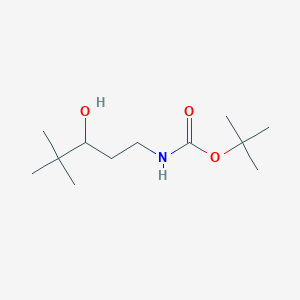

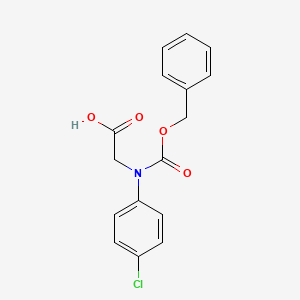

![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
